N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Many compounds with a piperidine structure, such as fentanyl analogs, primarily target opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
Opioid receptor agonists like fentanyl analogs bind to the opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The activation of opioid receptors can lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
The ADME properties of such compounds can vary, but they generally involve metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Phase II metabolic reactions can also occur, including glucuronide or sulfate conjugate formation .
Result of Action
The activation of opioid receptors by these compounds can lead to analgesia, sedation, euphoria, and respiratory depression. In high doses, they can cause severe adverse effects including coma and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is favored due to its mild and functional group tolerant conditions . The process involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing novel compounds and studying molecular interactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopentylpiperidin-4-yl)methanamine
- N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-isopropyl-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide stands out due to its specific fluorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its distinct applications in research and industry.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYNIEHZCCEEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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